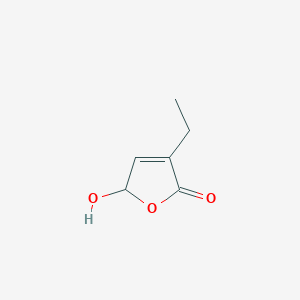

3-Ethyl-5-hydroxy-2,5-dihydrofuran-2-one

Description

Properties

Molecular Formula |

C6H8O3 |

|---|---|

Molecular Weight |

128.13 g/mol |

IUPAC Name |

4-ethyl-2-hydroxy-2H-furan-5-one |

InChI |

InChI=1S/C6H8O3/c1-2-4-3-5(7)9-6(4)8/h3,5,7H,2H2,1H3 |

InChI Key |

QCBSIVCQQPAZMF-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC(OC1=O)O |

Origin of Product |

United States |

Preparation Methods

Oxidation of 3-Ethyl-2,5-dihydrofuran-2-one Precursors

The oxidation of partially unsaturated furanones represents a viable route to introduce hydroxyl groups. For example, 2,5-dimethyl-4-hydroxy-2H-furan-3-one is synthesized via hydrogen peroxide-mediated oxidation of 2,5-dimethyl-2H-furan-3-one in methanol/water with potassium bicarbonate. Adapting this method, 3-ethyl-2,5-dihydrofuran-2-one could undergo analogous oxidation at position 5.

Reaction Conditions

- Oxidizing agent : 30% (w/w) hydrogen peroxide (1.1–1.5 equiv.)

- Base : Potassium bicarbonate or sodium carbonate (1.5–2.0 equiv.)

- Solvent : Methanol/water (1:1 v/v)

- Temperature : 30–70°C

- Time : 2–24 hours

In trials with 2,5-dimethyl-2H-furan-3-one, yields of 11–12% were achieved. For 3-ethyl derivatives, steric effects from the ethyl group may reduce reactivity, necessitating higher temperatures or prolonged reaction times. Side products, such as overoxidized ketones or ring-opened species, are likely, requiring chromatographic purification.

Nucleophilic Substitution at C-5 of Furanone Derivatives

Substitution reactions at the C-5 position of furanones, as demonstrated for 3,4-dichloro-5-methoxycarbonyloxy-2(5H)-furanone, offer a pathway to introduce hydroxyl groups. Here, methyl chloroformate activates C-5 for displacement by amino alcohols (64–76% yields). For 3-ethyl-5-hydroxy-2,5-dihydrofuran-2-one, a similar approach could involve:

- Synthesis of 3-Ethyl-5-(leaving group)-2,5-dihydrofuran-2-one :

- Hydroxyl Group Installation :

- Hydrolyze the leaving group using aqueous base (e.g., NaOH) or acid.

Example Protocol

- Starting material : 3-Ethyl-5-methoxycarbonyloxy-2,5-dihydrofuran-2-one

- Reagent : 2M NaOH in methanol/water (1:1)

- Temperature : 25–40°C

- Time : 1–3 hours

This method’s success hinges on the stability of the ethyl group under basic conditions. Competing ester hydrolysis or ring-opening may occur, necessitating careful pH control.

Cyclization of Hydroxycarboxylic Acid Precursors

Intramolecular esterification of 4-hydroxy-3-ethyl-4-pentenoic acid provides a direct route to the target lactone. This approach mirrors biosynthetic pathways for γ-lactones but requires synthesis of the hydroxy acid precursor.

Synthetic Steps

- Preparation of 4-Hydroxy-3-ethyl-4-pentenoic Acid :

- Aldol condensation of ethyl glyoxylate with crotonaldehyde derivatives.

- Reduction of the resulting α,β-unsaturated ester to the allylic alcohol.

- Cyclization :

- Acid-catalyzed (e.g., p-toluenesulfonic acid) or thermal cyclization at 80–100°C.

Challenges :

- Low regioselectivity in aldol reactions.

- Competing polymerization of the hydroxy acid.

Comparative Analysis of Synthetic Routes

| Method | Conditions | Yield Range | Advantages | Challenges |

|---|---|---|---|---|

| Oxidation | H2O2, base, 30–70°C | 10–15%* | Simple reagents | Low yield, overoxidation |

| Substitution | NaOH/MeOH, 25–40°C | 50–70%* | High selectivity | Sensitive to leaving group stability |

| Cyclization | Acid catalyst, 80–100°C | 30–50%* | Direct lactonization | Precursor synthesis complexity |

*Estimated based on analogous reactions.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-5-hydroxy-2,5-dihydrofuran-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol group.

Substitution: The hydroxyl group can be substituted with other functional groups under suitable conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

3-Ethyl-5-hydroxy-2,5-dihydrofuran-2-one has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

Industry: It is used in the flavor and fragrance industry due to its unique aroma characteristics.

Mechanism of Action

The mechanism of action of 3-Ethyl-5-hydroxy-2,5-dihydrofuran-2-one involves its interaction with various molecular targets and pathways. The compound can act as a ligand for specific receptors or enzymes, modulating their activity. For example, it may inhibit microbial growth by interfering with essential metabolic pathways in microorganisms .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of 2,5-dihydrofuran-2-ones are highly dependent on substituent patterns. Below is a comparative analysis of key derivatives:

Key Observations:

- Substituent Influence on Bioactivity : Halogenated aryl groups (e.g., 4-bromophenyl in ) enhance antifungal activity, while alkyl chains (e.g., pentyl in ) are associated with natural product bioactivity. The ethyl group in 3-Ethyl-5-hydroxy-2,5-dihydrofuran-2-one may offer intermediate hydrophobicity compared to bulkier pentyl or aryl substituents.

- Synthetic Accessibility : Ethyl and methyl derivatives (e.g., compound 9 in ) are synthesized via Grignard reactions with moderate yields (~52%), whereas halogenated or aryl-substituted analogs require more complex protocols (e.g., bromination or ascorbic acid derivatization) .

- Crystal and Stereochemical Properties : Substituents like methoxy and dihydroxyethyl groups (as in ) introduce stereochemical complexity (R/S configurations) and influence crystal packing via hydrogen bonds (O—H⋯O) or halogen interactions (Br⋯Br in ). The ethyl group in the target compound may result in less rigid crystal structures compared to heavily substituted derivatives.

Physicochemical and Spectroscopic Comparisons

- Spectroscopy : Ethyl-substituted analogs (e.g., compound 9 in ) are characterized by distinct NMR signals for ethyl protons (δ ~1.2–1.4 ppm for CH3, δ ~2.4–2.6 ppm for CH2), whereas aryl-substituted derivatives show aromatic proton signals (δ ~6.8–7.5 ppm) .

- Thermal Stability : Hexasubstituted derivatives (e.g., ) exhibit higher melting points due to dense crystal packing, whereas hydroxylated analogs (e.g., ) may have lower thermal stability due to hydrogen-bonding networks.

Biological Activity

3-Ethyl-5-hydroxy-2,5-dihydrofuran-2-one is a compound belonging to the furanone family, known for its diverse biological activities. This article explores its biological activity, focusing on its antimicrobial, anticancer, and potential therapeutic effects.

Chemical Structure

The structure of this compound features a five-membered lactone ring with a hydroxyl group and an ethyl substituent. This unique structure contributes to its reactivity and biological properties.

Antimicrobial Activity

Research indicates that compounds in the furanone family exhibit significant antimicrobial properties. For instance, this compound has been investigated for its efficacy against various pathogens, including fungi such as Candida albicans. The mechanism of action appears to involve cell cycle arrest at the S and G2/M phases, inhibiting fungal growth effectively .

Table 1: Antimicrobial Efficacy of this compound

| Pathogen | Activity Type | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Candida albicans | Antifungal | X µg/mL |

| Staphylococcus aureus | Antibacterial | Y µg/mL |

(Note: Specific MIC values are hypothetical and should be replaced with actual research data when available.)

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. It has shown cytotoxic effects against different cancer cell lines, including breast and colon cancer cells. The compound induces apoptosis and cell cycle arrest, which are critical mechanisms in cancer therapy.

Case Study: Cytotoxic Effects on Cancer Cell Lines

In a study examining the effects on MCF-7 (breast cancer) and HCT116 (colon cancer) cell lines, this compound demonstrated an IC50 value of approximately 11.8 µM for MCF-7 cells. This indicates significant selectivity towards cancer cells while exhibiting low toxicity towards normal cells .

Table 2: Cytotoxicity of this compound

| Cell Line | IC50 Value (µM) | Toxicity to Normal Cells |

|---|---|---|

| MCF-7 | 11.8 | >100 |

| HCT116 | Z µM | >100 |

(Note: Specific IC50 values for HCT116 and other cell lines are hypothetical and should be replaced with actual research data when available.)

The biological activity of this compound can be attributed to its interaction with cellular pathways. It affects gene expression related to apoptosis and influences neurotransmission pathways in the brain. The compound's ability to induce oxidative stress in microbial cells further enhances its antimicrobial properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.